An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene
This guide provides a comprehensive overview of the core physical and chemical properties of chlorobenzene (C₆H₅Cl), a pivotal aryl halide in industrial and laboratory settings. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity and applications.
Molecular and Physical Characteristics
Chlorobenzene is a colorless, flammable liquid with a distinct almond-like odor.[1][2][3] Structurally, it consists of a benzene ring where one hydrogen atom is substituted by a chlorine atom.[2][3] This substitution imparts a moderate polarity to the molecule.[4]
Core Physical Properties
The physical properties of chlorobenzene are critical for its application as a solvent and a reagent in various chemical syntheses. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl | [3][5] |
| Molecular Weight | 112.56 g/mol | [1][3][6] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Almond-like | [1][2][3] |
| Melting Point | -45.6 °C (-50.1 °F) | [1][7][8] |
| Boiling Point | 131.7 °C (269.1 °F) | [1][7][8][9] |
| Density | 1.106 g/cm³ at 25 °C | [3][6] |
| Vapor Pressure | 11.8 mmHg at 25 °C | [3] |
| Flash Point | 29 °C (84 °F) | [2][3] |
| Refractive Index (n²⁰/D) | 1.524 | [3][10] |
Solubility Profile
Chlorobenzene's solubility is dictated by its molecular structure, featuring a large non-polar benzene ring and a polar carbon-chlorine bond.
-
Water Solubility : It is practically insoluble in water, with a solubility of approximately 0.5 g/L at 20 °C.[1][7] This low solubility is due to the hydrophobic nature of the benzene ring.[6]
-
Organic Solvents : Chlorobenzene is highly miscible with most common organic solvents, including ethanol, ether, benzene, and chloroform.[5][6][7] This property makes it a versatile solvent for a wide range of organic compounds.
Chemical Reactivity and Key Transformations
The chemical behavior of chlorobenzene is characterized by the interplay between the aromatic ring and the chlorine substituent. The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it deactivates the ring towards these reactions due to its electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution
Chlorobenzene undergoes electrophilic aromatic substitution reactions, albeit at a slower rate than benzene. The chlorine atom directs incoming electrophiles to the ortho and para positions.
Nitration of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, with the para isomer being the major product.[4][7][11]
Caption: Nitration of Chlorobenzene.
In the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), chlorobenzene reacts with chlorine to produce a mixture of 1,2-dichlorobenzene and 1,4-dichlorobenzene.[12]
Caption: Halogenation of Chlorobenzene.
Heating chlorobenzene with concentrated sulfuric acid results in the formation of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.[11]
Chlorobenzene can undergo Friedel-Crafts acylation, for instance, by reacting with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Nucleophilic Aromatic Substitution
Aryl halides like chlorobenzene are generally resistant to nucleophilic substitution under normal conditions. However, under forcing conditions or with the presence of strong electron-withdrawing groups on the ring, these reactions can occur.
Historically, chlorobenzene was a precursor for phenol production via the Dow process, which involves reacting it with sodium hydroxide at high temperature (350 °C) and pressure.[7][13] This reaction proceeds through a benzyne intermediate.[7][14]
Caption: Dow Process for Phenol Synthesis.
When strong electron-withdrawing groups are present at the ortho and/or para positions, nucleophilic aromatic substitution can proceed via the SₙAr (addition-elimination) mechanism.[14][15][16][17] This involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[15][16][17]
Synthesis of DDT
A notable, though now largely historical, application of chlorobenzene is in the synthesis of the insecticide DDT (dichlorodiphenyltrichloroethane). This reaction involves the condensation of two equivalents of chlorobenzene with one equivalent of chloral (trichloroacetaldehyde) in the presence of concentrated sulfuric acid.[7][18][19][20][21]
Experimental Protocols
Determination of Boiling Point
Objective: To determine the boiling point of a chlorobenzene sample at atmospheric pressure.
Materials:
-
Chlorobenzene sample
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus.
-
Place a small volume of chlorobenzene and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Protocol for Nitration of Chlorobenzene
Objective: To synthesize a mixture of nitrochlorobenzene isomers from chlorobenzene.
Materials:
-
Chlorobenzene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
-
In a separate flask, cool the chlorobenzene in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled chlorobenzene with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolate the product by filtration, wash with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The resulting mixture of ortho- and para-nitrochlorobenzene can be separated by techniques such as fractional crystallization or chromatography.
Safety and Handling
Chlorobenzene is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[3] It is considered to have low to moderate toxicity.[13][22] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 75 ppm over an eight-hour time-weighted average.[7][22]
Conclusion
Chlorobenzene remains a cornerstone of organic synthesis, valued for its properties as a solvent and its versatility as a chemical intermediate. A thorough understanding of its physical properties and chemical reactivity is essential for its safe and effective use in research and industrial applications.
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how will you synthesis DDT from chlorobenzene - Brainly.in. (2019). Retrieved from [Link]
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What is the boiling point of chlorobenzene, and how does this property influence its use as a solvent in organic reactions? - Proprep. (n.d.). Retrieved from [Link]
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Explain the following substitution reactions of chlorobenzene : (1) Halogenation (2) Nitration (3) Sulphonation. - Sarthaks eConnect. (2021). Retrieved from [Link]
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Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for ... - NCBI. (n.d.). Retrieved from [Link]
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Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
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The equation for the synthesis of the pesticide dichlorodiphenyltrichloroethane (DDT) is given below. Propose a reaction mechanism for the preparation of DDT. | Homework.Study.com. (n.d.). Retrieved from [Link]
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